3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a nitrophenyl group, a furan ring, and a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps. The starting materials typically include 4-nitrophenyl-2-furyl compounds and dibenzo[b,e][1,4]diazepin-1-one derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be common in these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring and dibenzo[b,e][1,4]diazepin-1-one core can also contribute to the compound’s overall biological activity by affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H31N3O5 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H31N3O5/c1-4-5-10-27(35)32-23-9-7-6-8-21(23)31-22-17-30(2,3)18-24(34)28(22)29(32)26-16-15-25(38-26)19-11-13-20(14-12-19)33(36)37/h6-9,11-16,29,31H,4-5,10,17-18H2,1-3H3 |
InChI Key |
MOBCATQFZRZFEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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